molecular formula C17H16BrN3O2 B11993252 4-(2-Benzylidenehydrazino)-N-(4-bromophenyl)-4-oxobutanamide CAS No. 303083-75-2

4-(2-Benzylidenehydrazino)-N-(4-bromophenyl)-4-oxobutanamide

Cat. No.: B11993252
CAS No.: 303083-75-2
M. Wt: 374.2 g/mol
InChI Key: KYSPSYDYRMCDNC-XDHOZWIPSA-N
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Description

4-(2-Benzylidenehydrazino)-N-(4-bromophenyl)-4-oxobutanamide is an organic compound that features a hydrazone functional group, a bromophenyl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Benzylidenehydrazino)-N-(4-bromophenyl)-4-oxobutanamide typically involves the condensation of 4-bromobenzohydrazide with benzaldehyde, followed by the reaction with succinic anhydride. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Temperature: Reflux conditions (around 60-80°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would include:

    Batch reactors: For controlled reaction conditions

    Purification steps: Such as recrystallization or chromatography to ensure high purity

    Quality control: Analytical techniques like NMR, IR, and mass spectrometry to confirm the structure and purity

Chemical Reactions Analysis

Types of Reactions

4-(2-Benzylidenehydrazino)-N-(4-bromophenyl)-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride

    Substitution: Nucleophilic or electrophilic substitution reactions, especially at the bromophenyl group

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in ethanol

    Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-(2-Benzylidenehydrazino)-N-(4-bromophenyl)-4-oxobutanamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its hydrazone and bromophenyl groups

    Materials Science: Use in the synthesis of novel materials with specific electronic or optical properties

    Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties

Mechanism of Action

The mechanism of action of 4-(2-Benzylidenehydrazino)-N-(4-bromophenyl)-4-oxobutanamide involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form hydrogen bonds or coordinate with metal ions, while the bromophenyl group can participate in π-π interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Benzylidenehydrazino)-N-phenyl-4-oxobutanamide: Lacks the bromine atom, which may affect its reactivity and biological activity

    4-(2-Benzylidenehydrazino)-N-(4-chlorophenyl)-4-oxobutanamide: Contains a chlorine atom instead of bromine, which can influence its chemical properties

Uniqueness

4-(2-Benzylidenehydrazino)-N-(4-bromophenyl)-4-oxobutanamide is unique due to the presence of the bromophenyl group, which can enhance its reactivity and potential biological activity compared to similar compounds without the bromine atom.

Properties

CAS No.

303083-75-2

Molecular Formula

C17H16BrN3O2

Molecular Weight

374.2 g/mol

IUPAC Name

N'-[(E)-benzylideneamino]-N-(4-bromophenyl)butanediamide

InChI

InChI=1S/C17H16BrN3O2/c18-14-6-8-15(9-7-14)20-16(22)10-11-17(23)21-19-12-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,22)(H,21,23)/b19-12+

InChI Key

KYSPSYDYRMCDNC-XDHOZWIPSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)CCC(=O)NC2=CC=C(C=C2)Br

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)CCC(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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